molecular formula C5H10O2S B14534646 1,2-Oxathiepane, 2-oxide CAS No. 62296-05-3

1,2-Oxathiepane, 2-oxide

Cat. No.: B14534646
CAS No.: 62296-05-3
M. Wt: 134.20 g/mol
InChI Key: CMYIZOLSMKIVGI-UHFFFAOYSA-N
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Description

1,2-Oxathiepane, 2-oxide is an organic compound with the molecular formula C5H10O3S It is a seven-membered ring containing oxygen and sulfur atoms, making it a heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Oxathiepane, 2-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,2-dihydroxyethane with sulfur dichloride, followed by oxidation to form the desired compound. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-quality product.

Chemical Reactions Analysis

Types of Reactions

1,2-Oxathiepane, 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted oxathiepane derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Oxathiepane, 2-oxide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential antimicrobial properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Oxathiepane, 2-oxide involves its interaction with molecular targets through its sulfoxide group. This group can undergo redox reactions, making the compound a potential antioxidant. Additionally, the compound can form covalent bonds with nucleophilic sites in biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2-Oxathiolane, 2-oxide: A five-membered ring analog with similar chemical properties.

    1,3,2-Dioxathiepane, 2-oxide: Another heterocyclic compound with an additional oxygen atom in the ring.

Uniqueness

1,2-Oxathiepane, 2-oxide is unique due to its seven-membered ring structure, which imparts different chemical reactivity and stability compared to its five-membered and six-membered analogs. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

62296-05-3

Molecular Formula

C5H10O2S

Molecular Weight

134.20 g/mol

IUPAC Name

oxathiepane 2-oxide

InChI

InChI=1S/C5H10O2S/c6-8-5-3-1-2-4-7-8/h1-5H2

InChI Key

CMYIZOLSMKIVGI-UHFFFAOYSA-N

Canonical SMILES

C1CCOS(=O)CC1

Origin of Product

United States

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